molecular formula C13H11NO4 B1525547 [4-(3-Nitrophenoxy)phenyl]methanol CAS No. 1178153-54-2

[4-(3-Nitrophenoxy)phenyl]methanol

Cat. No.: B1525547
CAS No.: 1178153-54-2
M. Wt: 245.23 g/mol
InChI Key: XZTZGVPWRHKWPW-UHFFFAOYSA-N
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Description

[4-(3-Nitrophenoxy)phenyl]methanol is a nitro-substituted aromatic alcohol characterized by a phenoxy group at the para position of the benzene ring and a hydroxymethyl (–CH₂OH) group at the meta position relative to the nitro (–NO₂) substituent. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (phenoxy) groups, influencing its reactivity, solubility, and intermolecular interactions. Its applications span pharmaceutical intermediates, agrochemicals, and organic synthesis due to the nitro group’s role in facilitating electrophilic substitution reactions .

Properties

IUPAC Name

[4-(3-nitrophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTZGVPWRHKWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Nitrophenoxy)phenyl]methanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxybenzyl alcohol with 3-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for [4-(3-Nitrophenoxy)phenyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(3-Nitrophenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group in [4-(3-Nitrophenoxy)phenyl]methanol can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in the phenylmethanol moiety can participate in substitution reactions, such as esterification with acyl chlorides or acid anhydrides to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, acid anhydrides

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amino derivatives

    Substitution: Esters

Scientific Research Applications

Chemistry: [4-(3-Nitrophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in the development of new materials and chemical processes.

Biology: In biological research, [4-(3-Nitrophenoxy)phenyl]methanol can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may also exhibit biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug development.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, the reduction of the nitro group to an amino group can yield compounds with pharmacological activities, such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, [4-(3-Nitrophenoxy)phenyl]methanol is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical modifications makes it a versatile building block for creating materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(3-Nitrophenoxy)phenyl]methanol and its derivatives depends on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Safety Considerations
[4-(3-Nitrophenoxy)phenyl]methanol –NO₂ (meta), –O–Ph (para), –CH₂OH (para) C₁₃H₁₁NO₄ 253.23 High polarity due to nitro group; used as intermediate in nitroarene chemistry Nitro groups may pose explosion risks; handle with care
(4-Fluoro-3-nitrophenyl)methanol –NO₂ (meta), –F (para), –CH₂OH (para) C₇H₆FNO₃ 171.13 Enhanced electronegativity from fluorine; potential in fluorinated drug synthesis Fluorine may alter toxicity; consult safety data
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol –OCHF₂ (para), –OCH₃ (meta), –CH₂OH (para) C₉H₁₀F₂O₃ 204.17 Lipophilic due to difluoromethoxy group; suited for CNS-targeting molecules Lower reactivity compared to nitro derivatives
4-Amino-3-methoxy-benzenemethanol –NH₂ (para), –OCH₃ (meta), –CH₂OH (para) C₈H₁₁NO₂ 153.18 Amino group enables conjugation; used in dye/polymer chemistry Amino groups may oxidize; store inertly

Physicochemical Properties

  • Solubility: The nitro group in [4-(3-Nitrophenoxy)phenyl]methanol reduces solubility in polar solvents compared to methoxy or amino analogs (e.g., 4-amino-3-methoxy-benzenemethanol), which exhibit higher aqueous solubility due to hydrogen-bonding capabilities .
  • Melting Points : Nitro derivatives generally exhibit higher melting points than fluorinated analogs due to stronger dipole-dipole interactions and π-stacking (e.g., highlights π⋯π interactions stabilizing crystal structures) .
  • Reactivity : The nitro group enhances electrophilic substitution at the para position, whereas fluorine or methoxy groups direct reactions to meta/ortho positions .

Crystallographic and Hydrogen-Bonding Behavior

  • Crystal Packing: [4-(3-Nitrophenoxy)phenyl]methanol likely forms layered structures stabilized by O–H⋯O hydrogen bonds (similar to ’s solvated salt) and nitro-group-mediated π-stacking. In contrast, fluorinated analogs may prioritize C–F⋯H interactions .
  • Graph Set Analysis : Hydrogen-bonding patterns in nitro derivatives often follow Etter’s rules (e.g., R₂²(8) motifs), whereas methoxy groups favor weaker C–H⋯O interactions .

Biological Activity

[4-(3-Nitrophenoxy)phenyl]methanol, with the CAS number 1178153-54-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H11NO3
  • Molecular Weight : 233.23 g/mol
  • Structure : The compound features a phenolic group linked to a nitrophenoxy substituent, which may influence its interactions with biological targets.

The biological activity of [4-(3-Nitrophenoxy)phenyl]methanol is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular metabolism, leading to altered metabolic pathways.
  • Antioxidant Activity : It has been suggested that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cell Signaling Modulation : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Studies have indicated that [4-(3-Nitrophenoxy)phenyl]methanol exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its interaction with bacterial cell membranes or essential enzymes.

Anticancer Activity

Research has shown promising results regarding the anticancer potential of this compound. For instance:

  • Case Study 1 : In vitro studies demonstrated that [4-(3-Nitrophenoxy)phenyl]methanol significantly inhibited the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity.
  • Table 1 : Summary of Anticancer Activity
Cell LineIC50 (µM)% Inhibition
MDA-MB-23112.575%
A54915.070%
HeLa10.080%

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects in various models. It appears to downregulate pro-inflammatory cytokines, contributing to reduced inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of [4-(3-Nitrophenoxy)phenyl]methanol is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows good bioavailability in animal models.
  • Distribution : Its lipophilic nature allows it to penetrate cellular membranes effectively.
  • Metabolism : Initial studies suggest that the compound undergoes hepatic metabolism, producing metabolites that may also exhibit biological activity.
  • Excretion : Primarily excreted via renal pathways.

Safety and Toxicology

While initial studies indicate low toxicity levels in healthy cells, further toxicological evaluations are necessary to ensure safety for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.